![molecular formula C12H12N2S B12527156 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole CAS No. 659738-72-4](/img/structure/B12527156.png)
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole is a heterocyclic compound that features a fused imidazole and thiazole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the suppression of cancer cell growth or the inhibition of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic.
Thiazole Derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
659738-72-4 |
|---|---|
Fórmula molecular |
C12H12N2S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
5-methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H12N2S/c1-9-13-11(10-5-3-2-4-6-10)12-14(9)7-8-15-12/h2-6H,7-8H2,1H3 |
Clave InChI |
IXUREUVFTRYZKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2N1CCS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
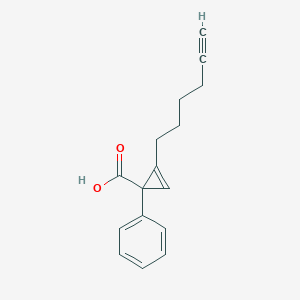

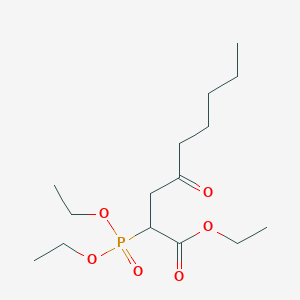
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
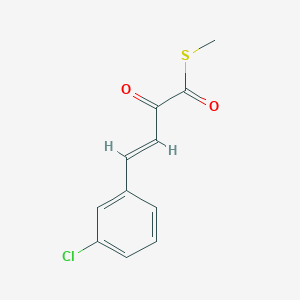
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
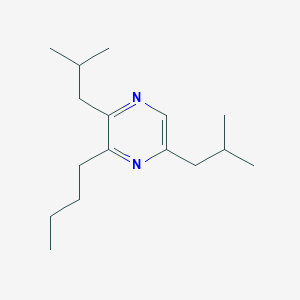
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
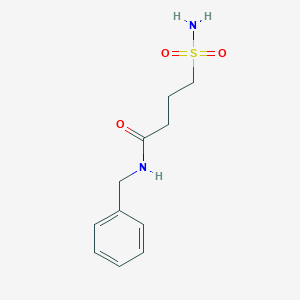
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)

![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)

